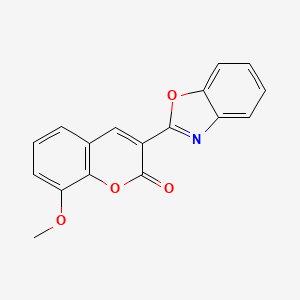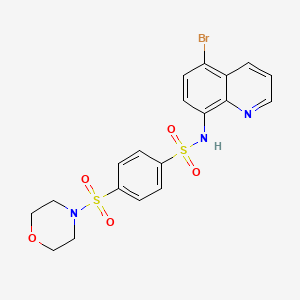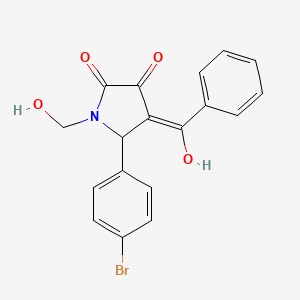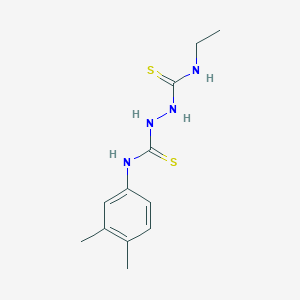![molecular formula C16H11ClF3N3O4 B11093239 4-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11093239.png)
4-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated imidazolidinone.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Final coupling with 4-chlorobenzoyl chloride: The final step involves the acylation of the intermediate with 4-chlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}BENZAMIDE involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(2-FURAN-2-YL-1-(3-METHOXY-PROPYLCARBAMOYL)-VINYL)-BENZAMIDE
- 4-CHLORO-N-(2-FURAN-2-YL-1-ISOPROPYLCARBAMOYL-VINYL)-BENZAMIDE
- N-(2-(4-CHLORO-PHENYL)-1-(3-METHOXY-PROPYLCARBAMOYL)-VINYL)-BENZAMIDE
Uniqueness
4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}BENZAMIDE is unique due to its combination of a furan ring, trifluoromethyl group, and imidazolidinone moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds. Its trifluoromethyl group, in particular, enhances its metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11ClF3N3O4 |
|---|---|
Molecular Weight |
401.72 g/mol |
IUPAC Name |
4-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C16H11ClF3N3O4/c17-10-5-3-9(4-6-10)12(24)21-15(16(18,19)20)13(25)23(14(26)22-15)8-11-2-1-7-27-11/h1-7H,8H2,(H,21,24)(H,22,26) |
InChI Key |
HOCRYWSHARCLDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B11093175.png)
![4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11093177.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11093183.png)
![6-(2-methyl-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11093187.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11093192.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11093200.png)

![6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11093213.png)

![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide](/img/structure/B11093218.png)

